molecular formula C19H17NO3 B6339339 2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-38-1

2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339339
CAS RN: 1171924-38-1
M. Wt: 307.3 g/mol
InChI Key: VSSMMQMINJYYQD-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The synthesis process often involves changing the base from K2CO3 to Ag2CO3 to diminish the isomerization of the 3-methyleneindoline . The Heck reaction, which is quicker and can be performed at ambient temperature, is also used .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and involves a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, making indoles aromatic in nature .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis is diminished by changing the base from K2CO3 to Ag2CO3 . The Heck reaction is also used, which is quicker and can be performed at ambient temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, they are often crystalline and colorless in nature with specific odors . The presence of the indole nucleus in medicinal compounds makes it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . The synthesis of indole derivatives is an area of active research due to their various biologically vital properties .

Anticancer Applications

The compound has shown potential in the treatment of human hepatocellular carcinoma (HCC) Bel-7402 cells and its resistant variants Bel-7402/5FU . The study found that the compound inhibited the growth of HCC more potently in Bel-7402/5FU cells than its parent cells .

Antimicrobial Activity

Indole derivatives, including MFCD12546787, have demonstrated various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, an indole derivative, showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .

Role in Biofilm Inhibition

Indole derivatives have been reported to inhibit the biofilm formation of S. aureus . This property can be potentially useful in treating infections caused by biofilm-forming bacteria.

Synthesis of Amides

The compound can be used in the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines, a common method for the preparation of esters, amides, or anhydrides .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety and Hazards

Indole derivatives can be hazardous. For instance, they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-12,20H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSMMQMINJYYQD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.